Acyclovir sodium - 69657-51-8

Acyclovir sodium

Catalog Number: EVT-257778
CAS Number: 69657-51-8
Molecular Formula: C8H10N5NaO3
Molecular Weight: 247.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Acyclovir is an antiviral prescription medicine approved by the U.S. Food and Drug Administration (FDA) to:
Treat and/or prevent the recurrence of certain types of herpes simplex virus (HSV) infections, including genital herpes 
Treat varicella zoster virus (VZV) infections, including chicken pox (primary varicella infection) and shingles (herpes zoster) 
Acyclovir is approved in different formulations and strengths for use in specific populations, including in people who are immunocompromised.
HSV and VZV infections can be opportunistic infections (OIs) of HIV.

Acyclovir Sodium is the sodium salt form of acyclovir, a synthetic analog of the purine nucleoside, guanosine, with potent antiviral activity against herpes simplex viruses type 1 and 2, varicella-zoster virus and other viruses of the herpesvirus family. After conversion in vivo to the active metabolite acyclovir triphosphate by viral thymidine kinase, acyclovir competitively inhibits viral DNA polymerase by incorporating into the growing viral DNA chain and terminating further polymerization.
A GUANOSINE analog that acts as an antimetabolite. Viruses are especially susceptible. Used especially against herpes.
Source and Classification

Acyclovir sodium is derived from acyclovir, which was first synthesized in 1974 by Gertrude Elion and George Hitchings. It belongs to the class of antiviral agents known as nucleoside analogues. The compound is classified under the Anatomical Therapeutic Chemical (ATC) classification system as J05AB01, indicating its use in antiviral therapy.

Synthesis Analysis

Methods and Technical Details

The synthesis of acyclovir sodium can be achieved through various methods, including:

  1. Dissolution Method: Acyclovir is dissolved in distilled water with sodium hydroxide to create a solution at pH 12.5. This solution is then mixed with isopropanol to precipitate the sodium salt. The process may yield crystalline acyclovir dihydrate sodium salt with a melting point around 120°C .
  2. Cocrystallization Techniques: Recent studies have explored cocrystallization methods to improve the solubility of acyclovir. Techniques such as solvent evaporation, wet grinding, and antisolvent addition have been employed to form cocrystals with various coformers .
  3. High-Performance Liquid Chromatography (HPLC): HPLC methods have been developed for the analysis and purification of acyclovir and its derivatives, ensuring high purity levels necessary for pharmaceutical applications .
Molecular Structure Analysis

Structure and Data

Acyclovir sodium has a molecular formula of C_13H_16N_5NaO_4 and a molecular weight of approximately 277.29 g/mol. The structure consists of a purine base linked to a sugar moiety, with a hydroxymethyl side chain that is crucial for its antiviral activity. The compound exhibits characteristics typical of nucleoside analogues, including multiple hydrogen bond donor and acceptor sites, which facilitate interaction with viral enzymes.

Chemical Reactions Analysis

Reactions and Technical Details

Acyclovir acts as a substrate for viral thymidine kinase, which phosphorylates it to form acyclovir monophosphate. This compound is subsequently converted into acyclovir triphosphate by cellular enzymes, leading to its incorporation into viral DNA during replication. The incorporation results in premature chain termination, effectively inhibiting viral replication.

The chemical reactions involved include:

  • Phosphorylation: Conversion of acyclovir to its monophosphate form.
  • Triphosphorylation: Further phosphorylation to form acyclovir triphosphate.
  • Incorporation into DNA: Acyclovir triphosphate competes with deoxyguanosine triphosphate for incorporation into viral DNA.
Mechanism of Action

Process and Data

Acyclovir exerts its antiviral effects primarily through selective inhibition of viral DNA polymerase. The mechanism involves:

  1. Activation: Acyclovir is activated by phosphorylation through viral thymidine kinase.
  2. Inhibition: The triphosphate form of acyclovir competes with natural deoxyguanosine triphosphate for binding to viral DNA polymerase.
  3. Chain Termination: Once incorporated into the growing DNA chain, acyclovir triphosphate lacks the necessary 3'-hydroxyl group required for further elongation, resulting in termination of viral DNA synthesis.

This selective action minimizes toxicity to host cells while effectively targeting viral replication processes.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Acyclovir sodium appears as a white to off-white crystalline powder.
  • Solubility: It has limited solubility in water (approximately 2.5 mg/ml at 37°C) but is more soluble in alkaline solutions due to the presence of the sodium ion .
  • Melting Point: The melting point of acyclovir dihydrate sodium salt is around 120°C.
  • pKa Values: Acyclovir has two pKa values (approximately 2.27 and 9.25), indicating its behavior in different pH environments.
Applications

Scientific Uses

Acyclovir sodium is primarily used in clinical settings for the treatment of:

  • Herpes simplex virus infections (including genital herpes).
  • Varicella-zoster virus infections (chickenpox and shingles).
  • Prophylactic treatment in immunocompromised patients to prevent herpes virus reactivation.

Additionally, ongoing research explores its potential use in combination therapies and formulations aimed at enhancing bioavailability through novel delivery systems such as nanoparticles or liposomes.

Molecular Mechanisms of Antiviral Activity

Inhibition of Viral DNA Polymerase: Structural and Kinetic Analysis

Acyclovir sodium (C₈H₁₁N₅NaO₃) exerts its primary antiviral effect through targeted inhibition of viral DNA polymerase. Following intracellular activation to acyclovir triphosphate (ACV-TP), this compound competitively binds to the viral DNA polymerase active site. Structural analyses reveal that ACV-TP mimics the natural nucleotide deoxyguanosine triphosphate (dGTP), but lacks the 3'-hydroxyl group essential for phosphodiester bond formation. This molecular deficiency enables ACV-TP to occupy the dGTP binding pocket with 10-30 times greater affinity for viral DNA polymerase compared to human DNA polymerase, creating a selective inhibitory effect [1] [7].

Kinetic studies demonstrate concentration-dependent inhibition, with half-maximal inhibitory concentration (IC₅₀) values of 0.85 μM against HSV-1 and 0.86 μM against HSV-2. The inhibitor constant (Kᵢ) for ACV-TP is approximately 0.001-0.003 μM for herpesvirus polymerases, significantly lower than values observed for cellular polymerases (Kᵢ = 10-50 μM). This differential binding affinity underpins the compound's therapeutic window [2] [10].

Table 1: Comparative Inhibitory Parameters of Acyclovir Triphosphate

Polymerase SourceIC₅₀ (μM)Kᵢ (μM)Relative Affinity
HSV-10.850.001-0.00330x cellular
HSV-20.860.001-0.00330x cellular
VZV1.20.00525x cellular
Human cellular25-5010-50Reference

The binding interaction induces conformational changes in the viral polymerase that further reduce enzymatic processivity. Crystallographic studies show that ACV-TP incorporation causes misalignment of the catalytic residues (Asp717, Asp888, and Phe718 in HSV-1 polymerase), effectively stalling DNA elongation [7]. This dual mechanism—competitive substrate inhibition and induction of non-productive enzyme conformations—establishes potent suppression of viral genomic replication.

Role of Viral Thymidine Kinase in Prodrug Activation

Acyclovir sodium functions as a prodrug requiring sequential phosphorylation for activation, with viral thymidine kinase (TK) serving as the essential initial catalyst. This enzyme, encoded by the UL23 gene in HSV, exhibits significantly higher phosphorylation efficiency toward acyclovir (Kₘ = 1.5-40 μM) compared to cellular thymidine kinases (Kₘ > 500 μM). The catalytic rate constant (kcat) for viral TK-mediated phosphorylation is 10-100 times greater than that of cellular kinases, establishing the molecular basis for selective activation in infected cells [1] [9].

The activation cascade proceeds through three phosphorylation steps:

  • Initial monophosphorylation: Viral TK converts acyclovir to acyclovir monophosphate (ACV-MP) with 100-300 times greater catalytic efficiency than cellular kinases [1]
  • Diphosphate formation: Cellular guanylate kinase transforms ACV-MP to acyclovir diphosphate (ACV-DP)
  • Triphosphate activation: Nucleoside diphosphate kinases and other cellular enzymes convert ACV-DP to the active form ACV-TP [7]

Table 2: Kinetic Parameters of Viral vs. Cellular Kinase Phosphorylation

Enzyme SourceKₘ (μM)kcat (s⁻¹)Catalytic Efficiency (kcat/Kₘ)
HSV-1 Thymidine Kinase1.5-400.5-2.00.04-0.13 μM⁻¹s⁻¹
Human Thymidine Kinase>5000.01-0.05<0.0001 μM⁻¹s⁻¹

This TK-dependent activation creates profound therapeutic selectivity. In TK-deficient mutants (commonly observed in acyclovir-resistant strains), phosphorylation efficiency decreases by 99.9%, confirming viral TK as the pharmacologically essential activator. Resistance profiling reveals that >95% of clinically resistant isolates harbor mutations in the UL23 gene that impair either substrate binding or catalytic function [9] [7].

Chain Termination Mechanisms in Viral DNA Replication

Following incorporation into the growing DNA chain, ACV-TP induces irreversible chain termination due to its acyclic ribose moiety lacking the 3'-hydroxyl group. This structural feature prevents formation of the 5'→3' phosphodiester bond with subsequent nucleotides. Biochemical studies demonstrate that DNA polymerases incorporate ACV-TP opposite cytosine in the template strand with efficiency comparable to natural dGTP incorporation (kpol = 10-50 s⁻¹). However, once incorporated, the primer chain cannot be extended beyond the incorporated acyclovir molecule [1] [7].

The termination mechanism exhibits template-specific efficiency:

  • Homopolymeric sequences: Termination efficiency exceeds 95% in GC-rich regions
  • Heteropolymeric sequences: Average termination efficiency of 80-90%
  • Secondary structures: Termination increases in hairpin loop formations

Single-molecule replication assays show that viral polymerase complexes stall for >30 minutes at ACV-TP incorporation sites, compared to transient pauses (<0.5 seconds) at natural nucleotides. This prolonged stalling promotes polymerase dissociation from the DNA template and triggers incomplete replication products [7].

Replication Fork Diagram

5'-Template DNA: ...TCGAC*GCTAG...  |||||| |  3'-Growing strand: ...AGCTGC*  Acyclovir incorporation (no 3'-OH for extension)  

Nucleotide key: C = acyclovir monophosphate incorporated as guanosine analog*

Mass spectrometry analysis of terminated DNA products reveals preferential termination at specific genomic loci, particularly within repetitive elements and origins of replication. This locus-specific termination disrupts synthesis of essential viral replication proteins, including the single-stranded DNA binding protein ICP8 and the helicase-primase complex components [7].

Selectivity for Infected vs. Uninfected Host Cells

The selective antiviral activity of acyclovir sodium derives from three convergent biological mechanisms:

  • Activation compartmentalization: The essential initial phosphorylation occurs predominantly in virally infected cells due to viral thymidine kinase expression. Uninfected cells exhibit minimal ACV-MP formation (<0.1% of infected cells) [1]

  • Differential polymerase affinity: ACV-TP exhibits 30-fold greater inhibitory constant (Kᵢ) for herpesvirus DNA polymerases versus human DNA polymerases α, δ, and ε (0.001 μM vs. 0.03-0.05 μM) [7] [10]

  • Intracellular concentration gradients: ACV-TP accumulates to therapeutic levels (10-50 μM) only in HSV-infected cells due to localized production. Global cellular concentrations remain subtherapeutic (0.1-0.5 μM) [1]

Table 3: Cellular Selectivity Parameters of Acyclovir Sodium

ParameterHSV-Infected CellsUninfected CellsSelectivity Index
ACV-TP concentration10-50 μM0.1-0.5 μM100-500x
Viral DNA synthesis inhibition95-99%<5%>20x
Cellular DNA synthesis impact<1% reductionNot applicable-

Transcriptomic analyses reveal additional selectivity mechanisms. In HSV-2-infected HaCaT cells, acyclovir sodium modulates the TLR9 signaling pathway, upregulating interferon regulatory factors (IRF3/7) and downstream antiviral effectors. This immunomodulatory effect occurs selectively in infected cells due to pathogen-associated molecular pattern (PAMP) recognition [6]. Protein binding studies further demonstrate minimal interaction with human proteins (9-33% plasma protein binding) versus high-affinity binding to viral enzymes, reducing potential off-target effects in uninfected tissues [1].

Table 4: Acyclovir Sodium Compound Specifications

Chemical PropertySpecification
IUPAC NameSodium 2-[(2-amino-6-oxo-6,9-dihydro-3H-purin-9-yl)methoxy]ethyl phosphate
SynonymsAciclovir sodium; Acycloguanosine sodium; Acyclovir Na
Molecular FormulaC₈H₁₁N₅NaO₃
Molecular Weight248.19 g/mol
CAS Number69657-51-8
Therapeutic CategoryAntiviral nucleoside analog
Primary TargetsHSV-1, HSV-2, VZV
Active FormAcyclovir triphosphate

Properties

CAS Number

69657-51-8

Product Name

Acyclovir sodium

IUPAC Name

sodium;2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethanolate

Molecular Formula

C8H10N5NaO3

Molecular Weight

247.19 g/mol

InChI

InChI=1S/C8H10N5O3.Na/c9-8-11-6-5(7(15)12-8)10-3-13(6)4-16-2-1-14;/h3H,1-2,4H2,(H3,9,11,12,15);/q-1;+1

InChI Key

DZPBMANDXYVOIB-UHFFFAOYSA-N

SMILES

C1=NC2=C(N1COCCO)N=C([N-]C2=O)N.[Na+]

Solubility

1.41mg/mL at 25°C
White crystalline powder. Maximum solubility in water (25 °C): >100 mg/mL /Acyclovir sodium salt/
In water, 1,620 mg/L at 25 °C
Soluble in diluted hydrochloric acid; slightly soluble in water; insoluble in alcohol
0.2 mg/mL in alcohol
9.08e+00 g/L

Synonyms

9-((2-Hydroxyethoxy)methyl)guanine
Aci Sanorania
Aci-Sanorania
Acic
Aciclobeta
Aciclostad
Aciclovir
Aciclovir Alonga
Aciclovir Sanorania
aciclovir von ct
Aciclovir-Sanorania
Acifur
Acipen Solutab
Acivir
Activir
Acyclo V
Acyclo-V
Acycloguanosine
Acyclovir
Acyclovir Sodium
Alonga, Aciclovir
Antiherpes Creme
Avirax
Cicloferon
Clonorax
Cusiviral
Genvir
Herpetad
Herpofug
Herpotern
Herpoviric
Isavir
Laciken
Mapox
Maynar
Milavir
Opthavir
Sodium, Acyclovir
Solutab, Acipen
Supraviran
Viclovir
Vipral
Virax Puren
Virax-Puren
ViraxPuren
Virherpes
Virmen
Virolex
Virupos
Virzin
Wellcome 248U
Wellcome-248U
Wellcome248U
Zoliparin
Zovirax
Zycli

Canonical SMILES

C1=NC2=C(N1COCC[O-])N=C(NC2=O)N.[Na+]

Isomeric SMILES

C1=NC2=C(N1COCCO)N=C(N=C2[O-])N.[Na+]

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